2-(2-Ethoxyphenyl)-2-methyloxirane
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Overview
Description
2-(2-Ethoxyphenyl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a 2-ethoxyphenyl group and a methyl group. The presence of the oxirane ring makes this compound highly reactive, which is useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethoxyphenylpropene with a peracid, such as m-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring to alcohols.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-(2-Ethoxyphenyl)-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-2-methyloxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-2-methyloxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-2-methylpropane: Lacks the oxirane ring, making it less reactive.
2-(2-Ethoxyphenyl)-2-methylbutane: Another similar compound without the oxirane ring.
Uniqueness
2-(2-Ethoxyphenyl)-2-methyloxirane is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-2-methyloxirane |
InChI |
InChI=1S/C11H14O2/c1-3-12-10-7-5-4-6-9(10)11(2)8-13-11/h4-7H,3,8H2,1-2H3 |
InChI Key |
OIHQOWJFQFIEND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CO2)C |
Origin of Product |
United States |
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